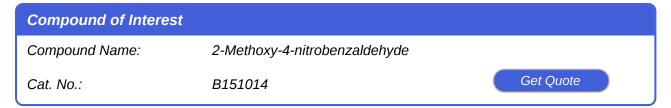


physicochemical properties of 2-Methoxy-4nitrobenzaldehyde

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An In-depth Technical Guide to 2-Methoxy-4-nitrobenzaldehyde

Introduction

2-Methoxy-4-nitrobenzaldehyde is an aromatic aldehyde compound that serves as a significant intermediate in various fields of synthetic organic chemistry.[1] Its molecular structure, featuring a benzaldehyde core substituted with a methoxy group and a nitro group, provides multiple reactive sites for building complex molecular frameworks.[1] This guide offers a comprehensive overview of its physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2-Methoxy-4-nitrobenzaldehyde is a white to yellow solid powder at room temperature.[2] It is characterized by the following properties:



Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ NO ₄	[3]
Molecular Weight	181.15 g/mol	
CAS Number	136507-15-8	[4]
Appearance	White to yellow solid powder/crystal	[5]
Melting Point	120-124 °C	[4][5]
Boiling Point	354.7 ± 27.0 °C (Predicted)	[3][5]
Density	1.322 ± 0.06 g/cm ³ (Predicted)	[5]
Solubility	Slightly soluble in water.[2] Soluble in organic solvents like ethanol, acetone, and chloroform.[6]	[2][6]
Topological Polar Surface Area	72.1 Ų	[7]

Structural Identifiers:

- IUPAC Name: 2-methoxy-4-nitrobenzaldehyde[7]
- SMILES: COC1=C(C=CC(=C1)--INVALID-LINK--[O-])C=O[7][4]
- InChi Key: LEBUUZXTHMCZQZ-UHFFFAOYSA-N[7][4]

Chemical Reactivity and Applications

The chemical behavior of **2-Methoxy-4-nitrobenzaldehyde** is primarily dictated by its aldehyde and nitro functional groups. The strong electron-withdrawing nature of the nitro group makes the aldehyde highly electrophilic.[2]

Reactions at the Aldehyde Group: The aldehyde can be reduced to the corresponding benzyl
alcohol using agents like sodium borohydride, leaving the nitro group intact.[2] It readily
undergoes condensation reactions with amine compounds.[2]



- Reactions at the Methoxy Group: The methoxy group can undergo demethylation with reagents such as boron tribromide to yield the corresponding phenol derivative.[2]
- Nucleophilic Aromatic Substitution (SNAr): The nitro group, a strong electron-withdrawing substituent, activates the aromatic ring for nucleophilic attack, making SNAr reactions feasible.[1]

This versatile reactivity makes it a crucial starting material for synthesizing a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] It is notably used in the preparation of TTK protein kinase inhibitors and N-((oxazolyl)phenyl)chromanecarboxamide derivatives for treating retinal diseases.[8]

Experimental Protocols

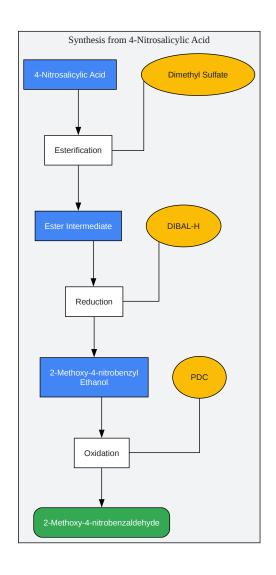
Detailed methodologies for the synthesis of **2-Methoxy-4-nitrobenzaldehyde** are outlined below.

Synthesis Route 1: From 4-Nitrosalicylic Acid

This is a three-step synthesis process.[9]

- Esterification: 4-nitrosalicylic acid is first esterified using dimethyl sulfate.
- Reduction: The resulting ester is then reduced with Diisobutylaluminium hydride (DIBAL-H)
 to yield 2-methoxy-4-nitrobenzyl ethanol.
- Oxidation: Finally, the alcohol is oxidized using Pyridinium dichromate (PDC) to produce 2-Methoxy-4-nitrobenzaldehyde.[9]





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Caption: Workflow for synthesis from 4-nitrosalicylic acid.

Synthesis Route 2: From 4-Nitro-2-methoxytoluene

This two-step process begins with 4-nitro-2-methoxytoluene.[9]

- Intermediate Formation:
 - Add 4-nitro-2-methoxytoluene (150.0g), acetic acid (900mL), and acetic anhydride (900mL) to a 5L three-neck round-bottom flask.[9]
 - Cool the mixture to 8°C using an acetone/ice bath.[9]

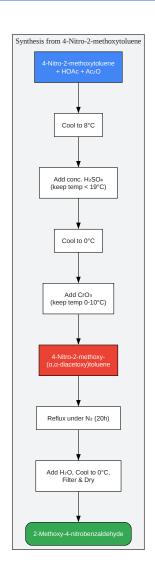






- Carefully add concentrated sulfuric acid (136mL) while keeping the temperature below 19°C.[9]
- After cooling to 0°C, add chromium trioxide (252.6g) in portions over 1 hour, maintaining the temperature between 0-10°C to form 4-nitro-2-methoxy- $(\alpha,\alpha$ -diacetoxy)toluene.[9]
- Hydrolysis and Isolation:
 - The intermediate is heated to reflux and stirred under a nitrogen atmosphere for 20 hours.
 - Add water (250mL) dropwise while maintaining reflux.[9]
 - Cool the slurry to 0°C, stir for 30 minutes, and then filter.[9]
 - Wash the filter cake with water (4 x 200mL) and dry under vacuum to obtain the final product as a yellow solid.[9]





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Caption: Workflow for synthesis from 4-nitro-2-methoxytoluene.

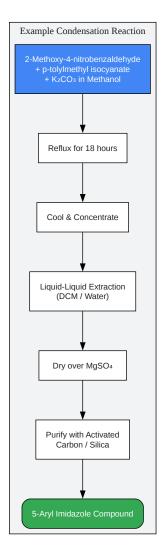
Condensation Reaction Protocol

This protocol provides an example of the condensation reactions that **2-Methoxy-4-nitrobenzaldehyde** can undergo.[2]

- Reaction Setup: Add p-tolylmethyl isocyanate (5.37 g) and potassium carbonate (10.0 g) to a solution of **2-Methoxy-4-nitrobenzaldehyde** (5.00 g) in methanol (50 mL).[2]
- Reflux: Heat the resulting brown suspension under reflux conditions for 18 hours.
- Workup:



- Cool the dark brown solution to room temperature and concentrate it under reduced pressure.[2]
- Layer the resulting black solid between dichloromethane (50 mL) and water (50 mL) and collect the organic layer.[2]
- Extract the aqueous layer with dichloromethane (2 x 20 mL).[2]
- Dry the combined organic extracts over MgSO₄.[2]
- Purification: Treat the solution with an activated carbon/silica gel mixture to obtain the final product.[2]



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Caption: Workflow for a typical condensation reaction.

Safety and Handling

2-Methoxy-4-nitrobenzaldehyde is classified with GHS07 pictograms and the signal word "Warning".[4] It may cause an allergic skin reaction.[7]

- Precautions: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10][11] Use in a well-ventilated area.[11][12]
- Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95 or equivalent).[4]
- Storage: Store in a cool, dry, and well-ventilated place under an inert gas (nitrogen or argon) at 2-8°C.[5][10][11] Keep the container tightly closed.[10][11]
- In case of fire: The substance is combustible. Use standard firefighting measures and wear self-contained breathing apparatus if necessary.[11][12] Thermal decomposition can release irritating gases like carbon monoxide and carbon dioxide.[12]

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